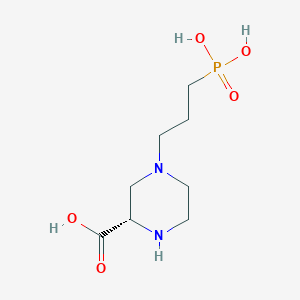

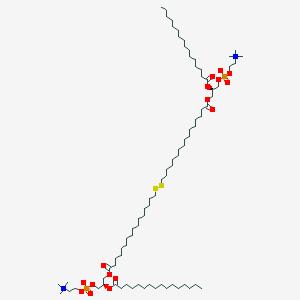

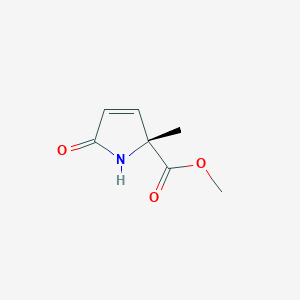

![molecular formula C4H2ClF2NO B058481 5-[Chloro(difluoro)methyl]-1,2-oxazole CAS No. 116611-76-8](/img/structure/B58481.png)

5-[Chloro(difluoro)methyl]-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

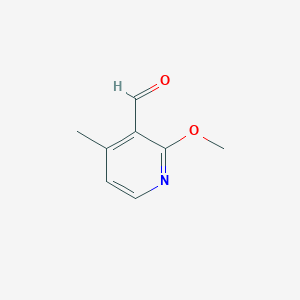

The compound 5-[Chloro(difluoro)methyl]-1,2-oxazole is a chemical entity recognized for its involvement in the synthesis of various organic compounds. It is noteworthy in chemical research due to its distinct functional groups that impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves techniques such as the room temperature 1,3-dipolar cycloaddition, which has been demonstrated in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. These reactions exhibit high regioselectivity under the influence of a Cu(I) salt as a catalyst, although direct synthesis details of 5-[Chloro(difluoro)methyl]-1,2-oxazole might differ, the method provides insight into handling similar halogenated and fluorinated compounds (Hu et al., 2008).

Molecular Structure Analysis

The molecular structure of related halogenated and fluorinated oxazoles, like those studied in synthesis methods, can be determined through techniques like X-ray crystallography, NMR, and elemental analysis. These methods help in understanding the arrangement of atoms within the molecule and the spatial geometry which influences its reactivity and interactions (Hu et al., 2008).

Wissenschaftliche Forschungsanwendungen

Electrochemical Fluorination

Electrochemical fluorination of oxazolyl sulfides to produce difluoro-oxazoline derivatives demonstrates a regioselective anodic difluorination process. This method highlights the precision in targeting specific molecular sites for fluorination, avoiding the sulfur atom and yielding diverse fluorinated products under electrochemical conditions (Riyadh, Ishii, & Fuchigami, 2002).

Synthetic Approaches to Oxazoles

A novel synthetic method for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the reaction of 1-(methylthio)acetone with nitriles, offering a streamlined pathway to oxazoles. This approach underscores the efficiency and versatility in oxazole synthesis, enabling the production of compounds with potential applications in material science and chemistry (Herrera et al., 2006).

Photoredox Catalysis

Photoredox catalysis facilitates the synthesis of difluoroalkylated oxazoles from methylene-2-oxazolines and difluoroalkylating reagents. This strategy highlights the application of photoredox catalysis in generating difluoro-oxazole derivatives, broadening the scope of functional materials accessible through light-mediated synthetic techniques (Gui-ting Song et al., 2019).

Structural and Vibrational Studies

The structural and vibrational characteristics of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate provide insights into the conformers' stability and photoproducts formed upon UV irradiation. This research underscores the importance of structural analysis in understanding the photophysical properties and reactivity of oxazole derivatives (Lopes et al., 2011).

Gold Catalysis

Gold catalysis offers a mild synthetic route to oxazoles from N-propargylcarboxamides, emphasizing the utility of gold compounds in catalyzing the formation of oxazoles under benign conditions. This process showcases the potential of gold catalysis in organic synthesis, providing a direct route to oxazole derivatives with diverse functional groups (Hashmi et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-[chloro(difluoro)methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPPFAOCXDDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557090 |

Source

|

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[Chloro(difluoro)methyl]-1,2-oxazole | |

CAS RN |

116611-76-8 |

Source

|

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

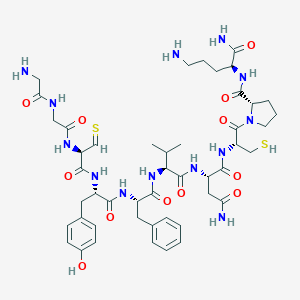

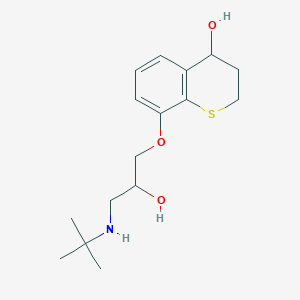

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)